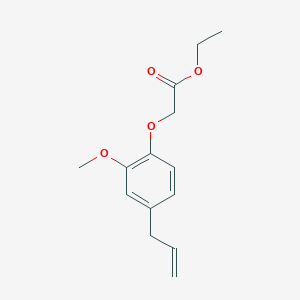

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

Description

Contextualizing Eugenol (B1671780) Derivatives in Pharmaceutical and Agrochemical Sciences

Eugenol, a primary constituent of clove oil, is an aromatic phenylpropanoid that serves as a versatile precursor for a multitude of derivatives explored in scientific research. iomcworld.comresearchgate.net This natural compound is extracted from various plants, including cloves (Syzygium aromaticum), cinnamon, basil, and nutmeg. iomcworld.com The inherent biological activities of eugenol itself are extensive, encompassing antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer properties. iomcworld.comresearchgate.netnih.gov These diverse pharmacological effects have established eugenol as a significant molecule in the development of new therapeutic agents. nih.govresearchgate.net

The modification of eugenol's structure has led to a wide array of synthetic derivatives with potentially enhanced or novel biological activities. Researchers have synthesized numerous analogues by altering its three reactive groups: the hydroxyl, allyl, and methoxy (B1213986) groups. researchgate.netwalisongo.ac.id These modifications are a cornerstone of medicinal chemistry, aiming to optimize the therapeutic potential of the parent compound. researchgate.net For instance, the synthesis of eugenol esters and ethers has been a strategy to develop new anti-inflammatory and anticancer agents. nih.govresearchgate.net

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Eugenol (Parent Compound) | Antifungal, Antibacterial, Antioxidant, Analgesic, Antiseptic | iomcworld.comwalisongo.ac.id |

| Nitro and Acyl Analogues | Anticancer (against human tumor cells) | iomcworld.comresearchgate.net |

| Eugenol Esters | Anti-inflammatory, Insecticidal | nih.govmdpi.com |

| Chloro Eugenol | Anti-inflammatory (for skin inflammation) | nih.gov |

| O-alkylated Eugenol Derivatives | Insecticidal (against Spodoptera frugiperda) | semanticscholar.orgnih.gov |

| 1,2,3-Triazole Derivatives | Antifungal (against Colletotrichum gloeosporioides) | acs.org |

In the agrochemical sector, eugenol and its derivatives are recognized for their potential as environmentally benign alternatives to synthetic pesticides. cabidigitallibrary.orgresearchgate.net The phytotoxic properties of eugenol have been investigated for weed management, demonstrating its ability to inhibit the growth of various grassy and broad-leaved weeds. cabidigitallibrary.orgmdpi.com This herbicidal activity is often attributed to mechanisms like membrane disruption. cabidigitallibrary.org Furthermore, derivatives of eugenol have been synthesized and evaluated for their insecticidal and antifeedant activities against various agricultural pests, highlighting their potential role in sustainable crop protection. semanticscholar.orgnih.govmdpi.com

Rationale for Research on Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate Scaffold

The scientific rationale for investigating the specific scaffold of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate stems from the broader interest in systematically modifying the eugenol molecule to explore new chemical space and biological functions. researchgate.netd-nb.info Eugenol's structure features a phenolic hydroxyl group, which is a critical site for chemical reactions and a key determinant of its biological activity, particularly its antioxidant properties. walisongo.ac.idoup.com The alkylation of this hydroxyl group is a common strategy to generate new derivatives with altered physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which in turn can influence their interaction with biological targets. walisongo.ac.id

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is the product of a specific alkylation reaction where the hydrogen of eugenol's hydroxyl group is replaced by an ethyl acetate (B1210297) moiety via an ether linkage. walisongo.ac.idwalisongo.ac.id This transformation converts the natural phenol (B47542) into an ether, a significant structural change that is expected to modify its biological profile. For example, blocking the phenolic hydroxyl group can reduce antioxidant activity but may enhance other properties, such as insecticidal or antimicrobial efficacy, by improving membrane permeability or interaction with different cellular targets. d-nb.infooup.com

Research into this specific compound is driven by the need to understand the structure-activity relationships of eugenol derivatives. By synthesizing and characterizing Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, scientists can systematically assess how this particular modification affects the molecule's bioactivity compared to the parent eugenol and other derivatives. walisongo.ac.id Studies have focused on optimizing the synthesis of this compound, investigating the influence of different solvents on reaction yields, which underscores the foundational chemical interest in this scaffold. walisongo.ac.idwalisongo.ac.id This fundamental research is a prerequisite for any future biological screening and potential development in pharmaceutical or agrochemical applications.

| Solvent | Yield (%) | Reference |

|---|---|---|

| N,N-dimethylformamide (DMF) | 91% | walisongo.ac.id |

| Dimethyl sulfoxide (B87167) (DMSO) | 51% | walisongo.ac.id |

| Acetonitrile (B52724) (CH₃CN) | 47% | walisongo.ac.id |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-6-11-7-8-12(13(9-11)16-3)18-10-14(15)17-5-2/h4,7-9H,1,5-6,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZOOFUMYCULCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Ethyl 2 4 Allyl 2 Methoxyphenoxy Acetate and Its Analogs

Eugenol (B1671780) as a Core Precursor in Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate Synthesis

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound and the primary constituent of clove oil. walisongo.ac.idkemdikbud.go.id Its chemical structure, featuring a hydroxyl group, a methoxy (B1213986) group, and an allyl side chain, provides multiple reactive sites, making it a versatile precursor for organic synthesis. kemdikbud.go.idresearchgate.net The synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate specifically targets the phenolic hydroxyl group of eugenol for modification, leveraging its acidity and nucleophilicity once deprotonated. walisongo.ac.idkemdikbud.go.id This strategic use of a readily available natural product aligns with principles of green chemistry, providing an economical and sustainable starting point for the production of valuable chemical intermediates. researchgate.net

Alkylation Reactions in the Synthesis of Phenoxyacetates

The conversion of eugenol to Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is achieved through an alkylation reaction, specifically a Williamson ether synthesis. walisongo.ac.idkemdikbud.go.idresearchgate.netwikipedia.org This classic and widely used method forms an ether linkage by reacting an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, the hydroxyl group of eugenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking an alkylating agent, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. walisongo.ac.idmdpi.com This reaction effectively attaches the ethyl acetate (B1210297) moiety to the eugenol backbone via an ether (C-O) bond, yielding the target phenoxyacetate. walisongo.ac.id

The formation of the ether bond in the synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. walisongo.ac.idwikipedia.org The reaction is initiated by the deprotonation of the eugenol hydroxyl group by a base, creating a potent nucleophile, the eugenoxide anion. walisongo.ac.id This anion then performs a "backside attack" on the electrophilic carbon atom of the ethyl chloroacetate, which bears the leaving group (the chloride ion). walisongo.ac.idwikipedia.orgmasterorganicchemistry.com

The SN2 reaction is a concerted process, meaning the new carbon-oxygen bond forms at the same time as the carbon-chlorine bond breaks. wikipedia.orgmasterorganicchemistry.com This single-step mechanism involves a transition state where the central carbon atom is transiently five-coordinate. masterorganicchemistry.com As with all SN2 reactions, this mechanism results in an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the simple ethyl group of the alkylating agent used here. masterorganicchemistry.comnih.gov The efficiency of this SN2 reaction is favored by the use of a primary alkyl halide like ethyl chloroacetate, which minimizes steric hindrance. masterorganicchemistry.comyoutube.com

The success of the synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, base, and temperature play a critical role in determining the reaction rate, yield, and the purity of the final product. walisongo.ac.idmasterorganicchemistry.com

The solvent is a crucial parameter in the Williamson ether synthesis, particularly as it influences the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively "bare" and highly reactive. walisongo.ac.id

A study investigating the alkylation of eugenol with ethyl chloroacetate demonstrated significant variations in yield based on the polar aprotic solvent used. walisongo.ac.id The reaction was performed in N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN). The highest yield (91%) was achieved in DMF, while DMSO and acetonitrile afforded lower yields of 51% and 47%, respectively. walisongo.ac.id The use of tetrahydrofuran (B95107) (THF) was also investigated, though specific yield data was not provided in the comparative results. walisongo.ac.id This highlights the superior performance of DMF as a solvent for this specific transformation. walisongo.ac.id

| Solvent | Yield (%) |

|---|---|

| N,N-dimethylformamide (DMF) | 91 |

| Dimethyl sulfoxide (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

The choice of base is fundamental to the Williamson ether synthesis, as it is responsible for deprotonating the phenolic hydroxyl group to generate the necessary nucleophile. walisongo.ac.id For the synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol, potassium carbonate (K₂CO₃) has been shown to be an effective base. walisongo.ac.id It is a moderately strong base, sufficient to deprotonate the acidic phenol (B47542) without causing unwanted side reactions.

In related syntheses of eugenol derivatives, other bases such as sodium hydroxide (B78521) (NaOH) have been employed to generate the sodium eugenolate intermediate prior to reaction with an alkylating agent. kemdikbud.go.idresearchgate.net The selection of the base can influence the reaction rate and must be compatible with the solvent and the functional groups present in the reactants. In some cases, a catalytic amount of a substance like potassium iodide may be added to increase the reaction rate by in-situ formation of a more reactive alkyl iodide from the alkyl chloride or bromide via the Finkelstein reaction. mdpi.com

Influence of Reaction Conditions on Synthetic Yield and Purity

Derivatization Pathways of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate for Novel Chemical Entity Generation

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a valuable intermediate for generating a library of novel compounds through modification of its functional groups. The ester moiety is a primary site for derivatization.

One common pathway involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, (4-allyl-2-methoxyphenoxy)acetic acid. kemdikbud.go.idresearchgate.net This acid can then be activated and reacted with various nucleophiles. For instance, reaction with diethanolamine (B148213) in the presence of a catalyst like sodium methoxide (B1231860) produces the corresponding amide, 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide. kemdikbud.go.idresearchgate.netusu.ac.id This transformation from ester to acid and then to amide demonstrates a versatile route for creating new chemical entities with potentially different physicochemical properties. researchgate.net

Further modifications can also target the other reactive sites on the eugenol scaffold. The aromatic ring can undergo electrophilic substitution reactions such as nitration to introduce a nitro group, which can subsequently be reduced to an amine (4-allyl-2-methoxy-6-aminophenol). ugm.ac.id The allyl group can also be involved in various reactions, including isomerization or oxidation. lakeland.edunih.gov These derivatization strategies allow for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships for various applications.

Ester Hydrolysis and Carboxylic Acid Formation

The conversion of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and its parent compound, eugenol, into the corresponding carboxylic acid, 2-(4-allyl-2-methoxyphenoxy)acetic acid, is a fundamental synthetic step. This transformation is typically achieved through ester hydrolysis or by direct synthesis from eugenol.

One established method involves a two-step process starting from eugenol (4-allyl-2-methoxyphenol). First, an alkoxylation reaction is performed using the Williamson ether synthesis. Eugenol's hydroxyl group is deprotonated by a base like sodium hydroxide (NaOH) to form sodium eugenolate. researchgate.netusu.ac.id This nucleophile then reacts with an α-haloacetate, such as α-monochloroacetate, via a nucleophilic substitution reaction to yield the carboxylic acid. researchgate.net The resulting 2-(4-allyl-2-methoxyphenoxy)acetic acid can be extracted and purified, often yielding a solid product. researchgate.netusu.ac.id In one documented synthesis, this method produced the acid in a 70.52% yield after recrystallization. researchgate.netusu.ac.id

Alternatively, when starting with the ester, standard hydrolysis conditions can be applied. For instance, related ester-containing chroman-4-ones have been smoothly hydrolyzed to their corresponding carboxyl-containing compounds under acidic conditions with excellent yields. nih.gov This indicates that the ester linkage in Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is susceptible to cleavage under appropriate acidic or basic catalysis to furnish the desired carboxylic acid, which serves as a crucial intermediate for further derivatization.

| Reaction | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Carboxylic Acid Formation | Eugenol, α-monochloroacetate | 1. NaOH (for alkoxylation) 2. Reflux | 2-(4-allyl-2-methoxyphenoxy)acetic acid | 70.52% | researchgate.netusu.ac.id |

Amidation Reactions for Acetamide (B32628) Derivatives

The carboxylic acid or ester functionality of the parent molecule provides a direct route to a variety of acetamide derivatives through amidation reactions. These reactions involve coupling the carboxylic acid (or its activated form) or the ester with a primary or secondary amine.

A common strategy begins with the ester, such as a methyl or ethyl ester of 2-(4-allyl-2-methoxyphenoxy)acetic acid. researchgate.net For example, the methyl ester, prepared by esterifying the corresponding carboxylic acid with methanol (B129727) and a sulfuric acid catalyst (81.36% yield), can be reacted with an amine to form the amide. researchgate.netusu.ac.idusu.ac.id The synthesis of 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl) acetamide was achieved by reacting the methyl ester with diethanolamine in the presence of a sodium methoxide catalyst in methanol under reflux conditions. researchgate.netusu.ac.idusu.ac.id This amidation reaction, followed by purification, yielded the final solid acetamide product at 72.99%. researchgate.netusu.ac.id

This methodological approach highlights a three-step sequence from eugenol: alkoxylation to form the acid, esterification, and finally, amidation to produce complex acetamide derivatives. researchgate.netusu.ac.id The synthesis of other acetamide analogs can be achieved by reacting a haloacetamide, such as 2-chloro-N-(4-methoxyphenyl)acetamide, with a phenolic precursor in the presence of a base like potassium carbonate in a suitable solvent. nih.govresearchgate.net

| Reaction | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Amidation | Methyl 2-(4-allyl-2-methoxyphenoxy)acetate, Diethanolamine | Sodium methoxide, Methanol, Reflux (5 hours) | 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl) acetamide | 72.99% | researchgate.netusu.ac.id |

Hydrazide Synthesis as Key Intermediates

The conversion of esters to hydrazides is a valuable synthetic transformation, as acetohydrazides are important intermediates for the synthesis of various heterocyclic compounds. The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide (B5619024) can be readily achieved from its ethyl ester precursor.

The standard and efficient method involves the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net In a typical procedure for a structurally similar analog, ethyl 2-(4-methoxyphenoxy)acetate was reacted with an excess of hydrazine hydrate in ethanol (B145695) under reflux conditions for several hours. nih.govresearchgate.net Upon completion of the reaction, the solvent is removed, and the solid hydrazide product can be purified by recrystallization from a suitable solvent like ethanol. nih.gov This straightforward and high-yielding reaction provides a key building block for more complex molecular architectures.

Click Chemistry Approaches for Triazole Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating complex molecular conjugates with high efficiency and selectivity. nih.gov This methodology has been applied to eugenol derivatives to synthesize novel compounds containing a 1,2,3-triazole moiety. nih.gov

The synthesis of these triazole conjugates typically involves a two-step process. nih.gov First, the phenolic hydroxyl group of eugenol is functionalized with a terminal alkyne. This is accomplished through a bimolecular nucleophilic substitution reaction between eugenol and an alkyne-containing electrophile, such as propargyl bromide, in the presence of a base like sodium hydroxide. nih.gov This step yields an alkyne-functionalized eugenol derivative. nih.gov

In the second step, this terminal alkyne undergoes the CuAAC reaction with various organic azides. nih.govnih.govnih.gov This reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. scielo.br The cycloaddition selectively produces 1,4-disubstituted 1,2,3-triazole rings, effectively "clicking" the two molecular fragments together. nih.govnih.gov This approach allows for the modular synthesis of a library of eugenol-triazole hybrids by varying the structure of the organic azide. nih.gov

Epoxidation of the Allyl Moiety and Oxirane Formation

The allyl group (prop-2-en-1-yl) present in Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a site of reactivity that can be selectively modified. One of the key transformations is epoxidation, which converts the alkene into an oxirane (epoxide) ring.

This reaction allows for the introduction of a reactive three-membered ring system, which can serve as a handle for further functionalization. Epoxyeugenol has been noted as a useful intermediate that can be transformed with high yield into other derivatives, such as γ-lactones, through nucleophilic addition reactions. researchgate.net The formation of the oxirane ring from the allyl moiety provides a pathway to a different class of derivatives, expanding the synthetic utility of the parent compound.

Macrocyclic Compound Synthesis: Phthalocyanine (B1677752) Derivatives

Eugenol and its derivatives can be incorporated into large macrocyclic structures like phthalocyanines. tubitak.gov.tr Phthalocyanines are known for their unique electronic and photophysical properties, and attaching bulky substituents like the eugenoxy group can enhance their solubility in common organic solvents. tubitak.gov.tr

The synthesis of these macrocycles begins with the preparation of a substituted phthalonitrile (B49051) precursor. tubitak.gov.tr This is typically achieved through a base-catalyzed nucleophilic aromatic nitro displacement reaction. For example, 4-nitrophthalonitrile (B195368) can be reacted with eugenol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylsulfoxide (DMSO). tubitak.gov.tr This reaction yields a phthalonitrile derivative containing the 4-allyl-2-methoxyphenoxy group. tubitak.gov.tr

The final step is the cyclotetramerization of the substituted phthalonitrile. This reaction is conducted in the presence of metal salts (e.g., CuCl, NiCl₂, CoCl₂) to produce the corresponding metallophthalocyanines, or in the absence of a metal template for the metal-free version. tubitak.gov.tr This process results in the formation of a large, highly conjugated phthalocyanine macrocycle with four peripheral eugenol substituents. tubitak.gov.tr

Green Chemistry Principles in the Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate Analogs

The application of green chemistry principles aims to make synthetic processes more environmentally friendly by improving efficiency, reducing waste, and using safer reaction conditions. Several green methodologies have been applied to the synthesis of eugenol derivatives.

Microwave irradiation has been successfully employed as an alternative to conventional heating for synthesizing eugenol esters. jocpr.com This technique can significantly enhance reaction rates and improve product yields. jocpr.comjocpr.com For example, the synthesis of various aromatic esters of eugenol was achieved by reacting eugenol with different aromatic acid chlorides in alcoholic potassium hydroxide (KOH) under microwave irradiation at 600 W for just 2-3 minutes. jocpr.com

Another green approach is the use of sonochemical methods, which utilize ultrasonic waves to promote chemical reactions. The synthesis of acetyl eugenol has been performed by reacting eugenol with acetic anhydride (B1165640) in the presence of a base under sonication. uns.ac.id These methods represent safer and more energy-efficient alternatives to traditional reflux conditions, aligning with the core tenets of green chemistry. jocpr.comiomcworld.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate provides a detailed map of the proton environments within the molecule. In a typical analysis conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 500 MHz, the following characteristic signals are observed:

Aromatic Protons: The protons on the benzene (B151609) ring appear as distinct signals. A doublet at δ 6.81 ppm (J = 2 Hz) and another doublet at δ 6.78 ppm (J = 8 Hz) correspond to two of the aromatic protons. A multiplet observed between δ 6.64-6.66 ppm is attributed to the third aromatic proton. walisongo.ac.id

Allyl Group Protons: The allyl group gives rise to a set of characteristic signals. The vinylic proton (CH) appears as a multiplet in the range of δ 5.84-5.97 ppm. The terminal methylene (B1212753) protons (=CH₂) of the allyl group are observed as a multiplet between δ 5.02-5.08 ppm. The methylene protons adjacent to the aromatic ring (-CH₂-Ar) present as a doublet at δ 3.29 ppm (J = 7 Hz). walisongo.ac.id

Ethyl Ester Group Protons: The ethyl group of the ester moiety is characterized by a quartet and a triplet. The methylene protons (-OCH₂CH₃) resonate as a quartet at δ 4.15 ppm (J = 7, 7 Hz), while the methyl protons (-OCH₂CH₃) appear as a triplet at δ 1.21 ppm (J = 7 Hz). walisongo.ac.id

Oxymethylene Protons: The methylene protons of the acetate (B1210297) group (-OCH₂COO-) are observed as a singlet at δ 4.69 ppm. walisongo.ac.id

Methoxy (B1213986) Group Protons: The protons of the methoxy group (-OCH₃) attached to the aromatic ring are identified by a sharp singlet at δ 3.75 ppm. walisongo.ac.id

Table 1: ¹H NMR Chemical Shifts for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 6.81 | d | 2 |

| Aromatic CH | 6.78 | d | 8 |

| Aromatic CH | 6.64-6.66 | m | - |

| Allyl CH | 5.84-5.97 | m | - |

| Allyl =CH₂ | 5.02-5.08 | m | - |

| Ar-CH₂ | 3.29 | d | 7 |

| -OCH₂COO- | 4.69 | s | - |

| -OCH₂CH₃ | 4.15 | q | 7, 7 |

| -OCH₃ | 3.75 | s | - |

While specific ¹³C NMR data for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is not detailed in the provided search results, the expected chemical shifts can be inferred from the known ranges for similar functional groups. sp³-hybridized carbons generally absorb between 0 and 90 ppm, while sp² carbons, including aromatic and vinylic carbons, resonate between 110 and 220 ppm. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. The IR spectrum, typically recorded using a KBr pellet, reveals several characteristic absorption bands:

C-H Stretching: Aromatic and vinylic C-H sp² stretching vibrations are observed around 3077 cm⁻¹. The aliphatic C-H sp³ stretching vibrations appear at 2978 cm⁻¹ and 2839 cm⁻¹. walisongo.ac.id

C=O Stretching: A strong absorption band at 1759 cm⁻¹ is indicative of the carbonyl group (C=O) of the ester functionality. walisongo.ac.id

C=C Stretching: The stretching vibration of the carbon-carbon double bonds in the aromatic ring and the allyl group is seen at 1680 cm⁻¹. walisongo.ac.id

C-O Stretching: The C-O stretching vibrations of the ether and ester groups are identified by an absorption band at 1036 cm⁻¹. walisongo.ac.id

Table 2: IR Absorption Bands for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3077 | C-H (sp²) | Stretching |

| 2978, 2839 | C-H (sp³) | Stretching |

| 1759 | C=O (Ester) | Stretching |

| 1680 | C=C (Aromatic/Allyl) | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and confirm the molecular formula of the synthesized compound. For Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, HRESIMS analysis shows a molecular ion peak [M+H]⁺ at an m/z of 273.1109, which corresponds to the calculated m/z of 273.1103 for the molecular formula C₁₄H₁₈O₄Na. This close correlation between the experimental and theoretical values confirms the elemental composition of the molecule. walisongo.ac.id

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of the synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of the reaction between eugenol (B1671780) and ethyl chloroacetate (B1199739). walisongo.ac.id The separation is typically performed on silica (B1680970) gel plates. researchgate.net A common mobile phase for this analysis is a mixture of n-hexane and ethyl acetate in a 5:1 ratio. walisongo.ac.id The disappearance of the starting materials and the appearance of the product spot, which will have a different retention factor (Rf) value, indicate the progression of the reaction. The purity of the final product can also be assessed by TLC, where a single spot suggests a pure compound. walisongo.ac.id

Column Chromatography for Product Isolation

Following the synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, column chromatography serves as a crucial purification technique to isolate the target compound from unreacted starting materials, byproducts, and other impurities. walisongo.ac.id This liquid chromatography method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. jppres.com

In a typical procedure for the purification of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the crude reaction residue is subjected to silica gel column chromatography. walisongo.ac.id Silica gel (SiO₂) is a polar stationary phase that effectively retains polar compounds. The separation is achieved by eluting the column with a non-polar mobile phase, with a gradual increase in polarity. A common solvent system employed is a mixture of n-hexane and ethyl acetate. walisongo.ac.idrsc.org Initially, a higher proportion of n-hexane is used to elute non-polar impurities. The polarity of the eluent is then progressively increased by adding more ethyl acetate to desorb and elute the desired, more polar product from the silica gel. rsc.org

The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). walisongo.ac.id Fractions that show a similar profile and a single spot corresponding to the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate as an oil. walisongo.ac.id

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 60-200 mesh) walisongo.ac.idjppres.com |

| Mobile Phase (Eluent) | A gradient mixture of n-hexane and ethyl acetate walisongo.ac.idamazonaws.com |

| Sample Loading | Crude product adsorbed onto a small amount of silica gel or dissolved in a minimal volume of the initial eluent orgsyn.org |

| Elution | Stepwise or gradient elution, starting with a low polarity mixture (e.g., 5:1 n-hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate walisongo.ac.id |

| Monitoring | Thin-Layer Chromatography (TLC) to identify fractions containing the pure product walisongo.ac.id |

| Product Form | Yellow to brownish-yellow oil after solvent evaporation walisongo.ac.id |

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is an oil at room temperature, its derivatives can often be synthesized as crystalline solids suitable for this analysis. mdpi.com This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. nih.govmdpi.com

The analysis involves irradiating a single crystal of a derivative with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov

The data obtained from a single-crystal X-ray diffraction experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, triclinic), and the space group, which describes the symmetry elements within the crystal. mdpi.comresearchgate.net For example, the analysis of a related compound, ethyl-2-(4-aminophenoxy)acetate, revealed its crystallization in the triclinic crystal system. mdpi.com Such data is invaluable for understanding the supramolecular packing and intermolecular interactions within the solid state. mdpi.com

Table 2: Illustrative Crystal Data for a Phenoxyacetate Derivative (Ethyl-2-(4-aminophenoxy)acetate)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 8.2104 mdpi.com |

| b (Å) | 10.3625 mdpi.com |

| c (Å) | 11.9562 mdpi.com |

| α (°) | 101.787 mdpi.com |

| β (°) | 91.849 mdpi.com |

| γ (°) | 102.755 mdpi.com |

| Volume (ų) | 968.02 mdpi.com |

UV-Visible Spectroscopy for Electronic Transition Analysis of Derivatives

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The technique is particularly useful for analyzing compounds containing chromophores—groups of atoms responsible for light absorption, such as aromatic rings and double bonds. uzh.ch

The structure of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate contains a substituted benzene ring, which acts as a chromophore. The UV-Vis spectrum of its parent compound, eugenol, shows a maximum absorption (λmax) at approximately 280 nm. researchgate.net This absorption is primarily due to π → π* transitions, where an electron is excited from a π bonding molecular orbital to a π* anti-bonding molecular orbital within the aromatic ring. libretexts.org

Derivatives of this compound may exhibit shifts in their absorption maxima. For instance, the introduction of groups that extend the conjugation of the π-electron system typically results in a bathochromic shift (a shift to a longer wavelength), as this lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The spectrum of a closely related derivative, methyl-eugenol, shows absorption bands at 219 nm and 265 nm. mdpi.com The presence of non-bonding electrons on the oxygen atoms of the methoxy and ester groups also allows for n → π* transitions, though these are typically weaker in intensity than π → π* transitions. uzh.chyoutube.com

Table 3: Electronic Transitions and Absorption Maxima for Related Compounds

| Compound | λmax (nm) | Probable Electronic Transition(s) |

|---|---|---|

| Eugenol | ~280 researchgate.net | π → π* |

| Methyl-Eugenol | 265 mdpi.com | π → π* (HOMO → LUMO+3) mdpi.com |

| Methyl-Eugenol | 219 mdpi.com | π → π* (HOMO → LUMO+1) mdpi.com |

In Vitro Biological Activity and Pharmacological Mechanism Studies of Ethyl 2 4 Allyl 2 Methoxyphenoxy Acetate Derivatives

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The pharmacological potential of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate derivatives is largely defined by their ability to inhibit specific enzymes. The following sections detail the kinetic studies and mechanistic analyses of these interactions.

Monoamine Oxidase (MAO) Inhibition Studies

Derivatives of eugenol (B1671780), the precursor to Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, have demonstrated notable inhibitory effects on monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.govresearchgate.netcabidigitallibrary.org

Studies have shown that eugenol itself preferentially inhibits MAO-A over MAO-B. nih.govresearchgate.net This selectivity is a critical aspect of its pharmacological profile, as MAO-A is primarily responsible for the breakdown of serotonin (B10506) and norepinephrine, making its inhibitors relevant for antidepressant therapies. cabidigitallibrary.org In contrast, MAO-B is more specific for dopamine, and its inhibitors are often used in the management of Parkinson's disease.

Certain dietary phenolics structurally related to eugenol, such as isoeugenol, have also been shown to be selective for MAO-A. nih.gov The selectivity of these compounds is influenced by their chemical structure, with specific functional groups determining their affinity for the active sites of the two MAO isoforms. nih.gov

The potency of eugenol and its analogs as MAO inhibitors has been quantified through the determination of their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). For eugenol, the Ki value for MAO-A inhibition has been reported as 26 μM, while for MAO-B, it is significantly higher at 211 μM, underscoring its MAO-A selectivity. nih.govresearchgate.net Other eugenol-related compounds have been identified that inhibit MAOs more potently. nih.gov For instance, resveratrol, another dietary phenolic, is a potent inhibitor of MAO-A with an IC50 of 0.313 μM. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Selectivity Index (MAO-A/MAO-B IC50) |

|---|---|---|---|---|

| Eugenol | MAO-A | - | 26 | 0.12 |

| Eugenol | MAO-B | - | 211 | |

| Isoeugenol | MAO-A | 3.72 | - | 27.4 |

| Isoeugenol | MAO-B | 102 | - | |

| Resveratrol | MAO-A | 0.313 | 0.218 | 50.5 |

| Resveratrol | MAO-B | 15.8 | 10.2 |

Kinetic studies utilizing Lineweaver-Burk plots have revealed that the inhibition of MAO-A by eugenol is competitive with respect to the monoamine substrate. nih.govresearchgate.net This mode of inhibition indicates that the inhibitor binds to the same active site as the natural substrate, thereby preventing the enzyme from carrying out its catalytic function. researchgate.net The competitive nature of the inhibition is a key factor in understanding the mechanism of action of these compounds. nih.govresearchgate.net

Thymidylate Synthase (TS) Inhibition Assays

Thymidylate synthase is a critical enzyme in the synthesis of DNA, making it a key target in cancer chemotherapy. nih.gov Synthetic modifications of eugenol have led to the development of new derivatives with potent TS inhibitory activity. nih.govrsc.org Specifically, the introduction of a 1,3,4-oxadiazole (B1194373) moiety to the eugenol scaffold has produced compounds that are potent inhibitors of thymidylate synthase. rsc.org

Several of these novel eugenol derivatives have been tested for their cytotoxicity against various cancer cell lines and have shown promising results. nih.govrsc.org For example, certain derivatives were found to be more effective than the standard chemotherapeutic agent doxorubicin (B1662922) in killing breast and prostate cancer cells. rsc.org The most promising of these compounds exhibited IC50 values for TS inhibition in the sub-micromolar range. rsc.org One such derivative, bearing a morpholine (B109124) group, was identified as a particularly active cytotoxic agent and a potent TS inhibitor with an IC50 of 0.81 μM. nih.gov

| Compound Derivative | Thymidylate Synthase IC50 (μM) |

|---|---|

| Eugenol-1,3,4-oxadiazole analog 9 | 0.61 |

| Eugenol-1,3,4-oxadiazole analog 17 | 0.56 |

| Eugenol derivative with morpholine (Compound 17) | 0.81 |

| Pemetrexed (Reference) | 2.81 |

Lipoxygenase Inhibition

Eugenol and its derivatives have also been investigated for their anti-inflammatory properties, which are partly attributed to their ability to inhibit enzymes in the arachidonic acid cascade, such as lipoxygenase (LOX). nih.govnih.gov Eugenol has been reported to inhibit 5-lipoxygenase (5-LOX), an enzyme associated with inflammation and allergic responses. nih.govnih.gov

Computational analyses, including docking studies, have shown that eugenol can bind to the active sites of both cyclooxygenase-2 (COX-2) and 5-LOX, suggesting a molecular basis for its anti-inflammatory effects. nih.gov These findings indicate that derivatives of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate could potentially be developed as anti-inflammatory agents by targeting the lipoxygenase pathway. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Eugenol (4-allyl-2-methoxyphenol), the structural precursor to Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, has been identified as an inhibitor of cyclooxygenase-2 (COX-2). nih.govdiva-portal.org The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that cause pain and inflammation. nih.govdiva-portal.org Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target this enzyme. nih.gov

Computational and in vitro studies have demonstrated eugenol's ability to interact with and inhibit the COX-2 enzyme. nih.govresearchgate.net Molecular docking studies suggest that eugenol can bind to the active site of the COX-2 enzyme, similar to traditional NSAIDs. researchgate.net This interaction is believed to be responsible for the observed anti-inflammatory properties of eugenol. nih.gov Further research has focused on designing novel eugenol derivatives to act as potent and safer anti-inflammatory agents by targeting the COX-2 receptor. semanticscholar.org An in vitro thin-layer chromatography (TLC) assay confirmed the ability of eugenol to inhibit COX-2 activity. mdpi.com The modification of eugenol's hydroxyl group to form ester derivatives like Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a strategy explored to enhance or modify its biological activities, including its anti-inflammatory potential. semanticscholar.org

Carbonic Anhydrase Inhibition

Derivatives of eugenol have been investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govscience.gov Inhibition of specific CA isoforms has therapeutic applications, for instance, in treating glaucoma. nih.gov

In vitro studies have shown that eugenol and related phenolic compounds exhibit inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govscience.gov Eugenol itself demonstrates micromolar inhibition potencies. nih.gov The mechanism of inhibition involves the binding of these phenolic compounds within the enzyme's active site. nih.gov This has spurred interest in synthesizing novel eugenol derivatives as potential CA inhibitors. science.govnih.gov

The table below summarizes the in vitro inhibition constants (Kᵢ) of eugenol against various human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

| Eugenol | 10.92 | 8.84 | 7.65 | 4.91 |

Data sourced from studies on the CA inhibitory activity of various phenolic compounds. nih.gov

Antimicrobial Activities (in vitro)

Antifungal Efficacy Against Plant Pathogens

Eugenol and its derivatives have demonstrated significant in vitro antifungal activity against a wide range of plant pathogenic fungi. nih.govbohrium.com This activity is crucial for developing alternative, eco-friendly fungicides for agricultural use. mdpi.com The fungicidal action is often attributed to the disruption of fungal cell membrane integrity. researchgate.net

Studies have shown that eugenol effectively inhibits the mycelial growth of pathogens such as Botrytis cinerea, Colletotrichum species, Aspergillus niger, and various Fusarium species. mdpi.comresearchgate.netmdpi.com For instance, the EC₅₀ value of eugenol on the mycelial growth of B. cinerea was reported to be 38.6 μg/mL. researchgate.net Ester derivatives of eugenol have also been tested, showing that modification of the phenolic hydroxyl group can modulate the antifungal potency. mdpi.com

The following table presents the effective concentrations (EC₅₀) of eugenol required to inhibit the mycelial growth of various plant pathogenic fungi.

| Fungal Species | Mycelial Growth Inhibition (EC₅₀, mg/L) |

| Colletotrichum nymphaeae | 110.8 |

| Colletotrichum chrysophilum | 129.2 |

| Fusarium graminearum | 190.58 |

| Valsa mali | 42.04 |

Data compiled from in vitro studies on the fungicidal effects of eugenol. mdpi.com

Insecticidal Activity Profiling

The development of new insecticides derived from natural products is a key strategy to overcome challenges associated with synthetic pesticides. nih.gov Eugenol and its derivatives have emerged as promising candidates, exhibiting toxicity against various insect pests. mdpi.comresearchgate.net Research has focused on synthesizing O-alkylated and ester derivatives of eugenol to enhance their insecticidal potency. nih.govresearchgate.net

In vitro assays using insect cell lines, such as Spodoptera frugiperda (Sf9), are commonly employed to screen for insecticidal activity. nih.govmdpi.com Studies on O-alkylated eugenol derivatives, including compounds structurally similar to Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, have shown that these modifications can significantly impact toxicity towards insect cells. nih.gov For example, ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate, an ether derivative, and its epoxidized form demonstrated notable effects on Sf9 cell viability. nih.gov Esterification of eugenol with moieties like nitrobenzene (B124822) has also been shown to potentiate its toxicity, in some cases exceeding that of commercial insecticides like chlorpyrifos. researchgate.net

The table below shows the in vitro effect of various eugenol derivatives on the viability of Spodoptera frugiperda (Sf9) insect cells.

| Compound | Concentration | Cell Viability (%) |

| Control (Medium) | - | 100 |

| Eugenol | 100 µg/mL | ~85 |

| 4-allyl-2-methoxy-1-propoxybenzene | 100 µg/mL | ~45 |

| 3-(4-allyl-2-methoxyphenoxy)propan-1-ol | 100 µg/mL | ~40 |

| ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate | 100 µg/mL | ~60 |

| 2-(4-(3-chloropropoxy)-3-methoxybenzyl)oxirane | 100 µg/mL | <10 |

| Chlorpyrifos (Reference) | 100 µg/mL | ~30 |

Data adapted from studies evaluating the insecticidal activity of semisynthetic eugenol derivatives. nih.gov

Antioxidant Activity Investigations (in vitro)

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of eugenol and its derivatives is well-documented, primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl group, which can stabilize free radicals. researchgate.net This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netfrontiersin.org

Eugenol consistently demonstrates potent free radical scavenging activity in these assays, with reported IC₅₀ values (the concentration required to scavenge 50% of the radicals) often in the low micromolar or µg/mL range. frontiersin.orgatauni.edu.tr The modification of the eugenol structure, such as through the formation of esters like Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, is an area of interest to understand how such changes affect antioxidant potential. researchgate.net Comparative studies show that while eugenol itself is a powerful antioxidant, its derivatives can exhibit varied levels of activity. researchgate.netresearchgate.net

The table below presents a comparison of the IC₅₀ values for eugenol and a standard antioxidant in DPPH and ABTS assays from various studies.

| Compound | DPPH IC₅₀ | ABTS IC₅₀ |

| Eugenol | 16.06 µg/mL atauni.edu.tr | 10.5 µg/mL researchgate.net |

| Eugenol | 6.1 µM frontiersin.org | - |

| Clove Bud Essential Oil (high eugenol content) | - | 0.09 µg/mL researchgate.net |

| Trolox (Standard) | 7.06 µg/mL atauni.edu.tr | - |

| Butylated Hydroxytoluene (BHT) (Standard) | 25.95 µg/mL atauni.edu.tr | 0.83 µg/mL researchgate.net |

IC₅₀ values are presented as reported in the respective literature and may vary based on specific assay conditions.

Anti-inflammatory Response Pathways (in vitro)

Derivatives based on the eugenol scaffold, which includes the characteristic 4-allyl-2-methoxyphenoxy group, have been identified as potent anti-inflammatory agents. Their mechanism of action has been primarily attributed to the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the subsequent downstream regulation of inflammatory mediators.

The anti-inflammatory activity of these eugenol derivatives is significantly linked to their function as agonists for PPARγ, a nuclear receptor that plays a critical role in regulating inflammatory responses. nih.govsemanticscholar.org The activation of PPARγ can inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that promotes the expression of numerous pro-inflammatory genes. nih.gov

Researchers have rationally designed and synthesized a series of eugenol derivatives to enhance their PPARγ binding and subsequent anti-inflammatory effects. semanticscholar.org These compounds typically feature the core benzyloxy trunk and two-carbon linker inherent to the ethyl 2-(4-allyl-2-methoxyphenoxy)acetate structure. semanticscholar.org The efficacy of these derivatives was evaluated using in vitro assays, such as the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, to quantify their binding affinity to the PPARγ receptor. semanticscholar.org

Structure-activity relationship (SAR) analyses have shown that the 4-allyl-2-methoxyphenoxy group is a common and crucial feature for receptor binding among these active compounds. nih.gov The potency of the derivatives can be significantly influenced by the nature and position of substituents on other parts of the molecule. For instance, a derivative featuring a chloro group in the para position of a terminal benzene (B151609) ring (Compound 1C) demonstrated a notably high binding affinity. semanticscholar.org

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1C | Derivative with a para-chloro substitution | 10.65 | semanticscholar.org |

| Pioglitazone | Standard PPARγ Agonist (Reference Drug) | 1.052 | semanticscholar.org |

The activation of PPARγ by ethyl 2-(4-allyl-2-methoxyphenoxy)acetate derivatives leads to the downstream suppression of various pro-inflammatory mediators and enzymes. nih.gov PPARγ activation is known to mediate the down-regulation of cytokines and enzymes such as Interleukin-2 (IL-2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govmdpi.com This inhibitory effect is largely achieved through the suppression of the NF-κB signaling pathway. nih.govmdpi.com

In studies on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), PPARγ agonists have been shown to effectively suppress the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6. mdpi.com While direct inhibition of enzymes like COX and 5-lipoxygenase (5-LOX) has been demonstrated for other, structurally different compounds, the primary anti-inflammatory mechanism for eugenol derivatives is attributed to the upstream activation of PPARγ, which in turn modulates the gene expression of these inflammatory enzymes and cytokines. nih.govmdpi.comnih.gov The ability of these compounds to inhibit protein denaturation, a cause of autoantigen formation in inflammatory diseases, has also been demonstrated in vitro through albumin denaturation assays. semanticscholar.org One derivative, Compound 1C, showed significant anti-inflammatory activity in this assay with an IC₅₀ value of 133.8 µM, compared to the standard drug diclofenac (B195802) sodium (IC₅₀ of 54.32 µM). semanticscholar.org

Cellular Mechanism Studies (in vitro)

Beyond their anti-inflammatory effects, derivatives sharing the core structure of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, such as eugenol and its synthesized analogs, have been shown to possess antiproliferative activity against various cancer cell lines through the induction of cell cycle arrest and apoptosis. nih.govnih.gov

Eugenol and its derivatives have been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. nih.gov Studies on human melanoma G361 cells demonstrated that eugenol treatment can induce an arrest at the S phase of the cell cycle. koreascience.kr This arrest is accompanied by a significant, time-dependent decrease in the expression of key cell cycle regulatory proteins that are crucial for the G1/S phase transition. koreascience.kr

Flow cytometry analysis confirmed that eugenol treatment leads to an accumulation of cells in the S phase, with a corresponding decrease in the G1 and G2/M phases, which precedes the onset of apoptosis. koreascience.kr

| Protein Family | Specific Protein | Observed Effect | Reference |

|---|---|---|---|

| Cyclins | Cyclin A | Time-dependent decrease in expression | koreascience.kr |

| Cyclin D3 | Time-dependent decrease in expression | koreascience.kr | |

| Cyclin E | Time-dependent decrease in expression | koreascience.kr | |

| Cyclin-Dependent Kinases (CDKs) | cdc2 | Pronounced decrease in expression | koreascience.kr |

| cdk2 | Pronounced decrease in expression | koreascience.kr | |

| cdk4 | Pronounced decrease in expression | koreascience.kr |

In other studies, combination treatments involving eugenol have triggered cell cycle arrest at the G0/G1 phase in breast cancer cell lines. nih.gov This demonstrates that the specific phase of arrest can be cell-type dependent.

The antiproliferative effects of eugenol-related compounds are strongly linked to their ability to induce programmed cell death, or apoptosis. nih.gov The molecular mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

In vitro studies have shown that treatment with these compounds leads to several key events characteristic of apoptosis:

Modulation of Bcl-2 Family Proteins: A significant increase in the expression of the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, is commonly observed. nih.govnih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential. nih.gov

Mitochondrial Disruption: The altered protein balance leads to the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol. nih.govkoreascience.kr

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this pathway. nih.govnih.govkoreascience.kr

Execution of Apoptosis: Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP) and DNA Fragmentation Factor 45 (DFF45), leading to the characteristic nuclear condensation and DNA fragmentation seen in apoptotic cells. nih.govkoreascience.kr

This induction of apoptosis through the mitochondrial pathway has been documented in various cancer cell lines, including melanoma, leukemia, and breast cancer. nih.govnih.gov

Structure Activity Relationship Sar and Structural Modification Principles

Elucidating Key Pharmacophoric Elements for Biological Activity

The fundamental structure of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is derived from eugenol (B1671780) (4-allyl-2-methoxyphenol), a molecule known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, analgesic, and antimicrobial properties. nih.gov The core pharmacophore responsible for these activities is generally considered to be the substituted benzene (B151609) ring.

For eugenol and its derivatives, the key pharmacophoric features include:

An aromatic ring, which serves as a scaffold and can engage in hydrophobic and π-stacking interactions with biological targets.

A methoxy (B1213986) group at the C-2 position of the aromatic ring.

An allyl group at the C-4 position.

The oxygen linkage, which in the case of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, is an ether linkage connecting the phenoxy ring to an acetate (B1210297) group.

Impact of Aromatic Ring Substitutions on Potency and Selectivity

For instance, in a study of eugenol derivatives, the introduction of a nitro (NO₂) group onto the aromatic ring was found to have a notable effect on antifungal activity. researchgate.net Specifically, the derivative 4-allyl-2-methoxy-5-nitrophenol demonstrated the highest activity against all fungal strains tested, suggesting that the electron-withdrawing nature of the nitro group can enhance potency in this context. researchgate.net

The position of the substituent is also critical. In some cases, substitutions at certain positions are well-tolerated, while at other positions, they can lead to a loss of activity, likely due to steric hindrance or disruption of key interactions with the biological target. researchgate.net For example, in a series of terbinafine (B446) analogues, only small substituents like hydrogen or fluorine were tolerated at most positions of the naphthalene (B1677914) ring system, while larger groups were detrimental to activity. researchgate.net

The following table summarizes the effect of aromatic ring substitutions on the antifungal activity of some eugenol derivatives against Botrytis cinerea.

| Compound | Substitution on Aromatic Ring | IC₅₀ (ppm) |

| Eugenol | None | 130 |

| 5-Nitro-eugenol | 5-NO₂ | 31 |

| 5-Amino-eugenol | 5-NH₂ | 145 |

| 5-Acetamido-eugenol | 5-NHCOCH₃ | 160 |

Data sourced from studies on eugenol derivatives, indicating trends in how aromatic substitutions can affect biological activity. nih.gov

Role of the Allyl Chain in Receptor Interaction and Metabolism

The allyl group (–CH₂–CH=CH₂) at the C-4 position of the phenoxy ring is a distinguishing feature of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and its parent compound, eugenol. This functional group is not merely a passive structural element; it actively contributes to the molecule's biological profile through several mechanisms.

The double bond within the allyl group can participate in hydrophobic and van der Waals interactions within the binding pockets of target proteins. Furthermore, the flexibility of the allyl chain allows it to adopt various conformations, which can be crucial for optimal binding to a receptor.

From a metabolic standpoint, the allyl group is a site of biotransformation. mdpi.com Allylbenzenes can be metabolized in vivo through the epoxide-diol pathway, which involves the epoxidation of the double bond followed by hydrolysis to a dihydrodiol. mdpi.com This metabolic process can lead to the formation of more polar metabolites that are more easily excreted. The reactivity of the allyl group can also be harnessed for the synthesis of new derivatives with modified properties.

Influence of the Ester Moiety on Bioavailability and Activity

The presence of the ethyl ester moiety in Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate has significant implications for the compound's pharmacokinetic and pharmacodynamic properties. Ester groups are often incorporated into drug molecules to create prodrugs, which are inactive or less active compounds that are converted to the active form in the body. scirp.org

The primary role of the ethyl ester in this context is to enhance the lipophilicity of the molecule compared to the parent compound with a free carboxylic acid or hydroxyl group. scirp.orgnih.gov Increased lipophilicity can improve absorption across biological membranes, such as the intestinal wall, thereby increasing oral bioavailability. nih.gov Once absorbed, the ester group can be hydrolyzed by esterase enzymes present in the plasma and various tissues to release the active form of the drug. scirp.org

However, the modification of the phenolic hydroxyl group of eugenol into an ester or ether can also impact its biological activity directly. For example, the antioxidant activity of eugenol is largely attributed to the presence of the free phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. nih.govresearchgate.net Esterification of this hydroxyl group, as in Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, has been shown to significantly reduce or abolish the in vitro antioxidant activity. nih.gov

The table below illustrates the effect of modifying the phenolic hydroxyl group on the antioxidant activity of eugenol derivatives.

| Compound | Modification of Phenolic -OH | Antioxidant Activity (IC₅₀ in µg/mL) |

| Eugenol | None (free -OH) | 4.38 |

| Eugenol Acetate | Esterification | > 100 |

| Other Ester Derivatives | Esterification | > 100 |

Data sourced from a study on the antioxidant activity of eugenol and its derivatives. nih.gov

Design Rationales for Lead Optimization based on SAR Data

The insights gained from SAR studies provide a rational basis for the design of new analogues of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate with improved therapeutic potential. Lead optimization strategies can be guided by the following principles derived from the SAR data of eugenol and its derivatives:

Aromatic Ring Substitution: Based on the observation that electron-withdrawing groups can enhance antifungal activity, the introduction of small, electronegative substituents on the aromatic ring could be explored to potentially increase potency against certain targets. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can help predict the optimal substitution patterns. researchgate.net

Allyl Group Modification: While the allyl group is important for activity, its metabolic instability could be a liability. Bioisosteric replacement of the allyl group with other functionalities, such as a propyl or cyclopropyl (B3062369) group, could be investigated to improve metabolic stability while retaining or enhancing binding affinity. cambridgemedchemconsulting.com

Ester Moiety Variation: The ethyl ester group can be modified to fine-tune the pharmacokinetic properties of the molecule. For example, using different alcohols to form the ester can alter the rate of hydrolysis by esterases, allowing for control over the rate of drug release. nih.gov The choice of ester can also influence solubility and permeability. scirp.org

Scaffold Hopping: For a more exploratory approach, the guaiacol (B22219) (2-methoxyphenol) scaffold could be replaced with other aromatic or heteroaromatic ring systems to discover novel chemical series with different pharmacological profiles. nih.gov

The ultimate goal of these lead optimization efforts is to develop a compound with a superior balance of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making it a more viable candidate for further development. rsc.org

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations could be employed to predict the binding affinity and pose of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate with various biological targets. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction. The pose refers to the specific orientation and conformation of the ligand within the binding site. While specific docking studies for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate are not readily found, such simulations would be crucial in identifying potential protein targets and understanding the initial stages of its mechanism of action.

The stability of a ligand-target complex is governed by various non-covalent interactions. For Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, molecular docking would allow for a detailed analysis of potential hydrogen bonds and hydrophobic interactions with amino acid residues in a protein's active site. The methoxy (B1213986) and acetate (B1210297) groups of the molecule are potential hydrogen bond acceptors, while the allyl and phenyl groups can engage in hydrophobic and aromatic interactions. Identifying these key interactions is fundamental to understanding the specificity and strength of the binding.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations could be used to study the conformational flexibility of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and the stability of its potential complexes with biological targets over time. These simulations provide a more dynamic and realistic picture of the interactions compared to static docking models, taking into account the flexibility of both the ligand and the target protein in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for derivatives of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a dataset of structurally similar compounds with known biological activities would be required. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model could be built to estimate the activity of new, untested derivatives, thereby guiding the design of more potent compounds.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate would provide insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the molecule's reactivity, stability, and potential for participating in chemical reactions. While specific DFT studies on this compound are not widely published, such analyses are foundational for predicting its chemical behavior.

In Silico ADMET Prediction (excluding human clinical data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. For Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, these predictive models could assess properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. While specific in silico ADMET predictions for this compound are not detailed in available literature, this approach is a critical component in the early stages of drug discovery to identify potential liabilities.

Below is a hypothetical representation of an in silico ADMET prediction for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, illustrating the types of data that would be generated.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Likely good intestinal absorption. |

| Human Intestinal Absorption | > 90% | High probability of being well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may cross the BBB. |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit this key metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for this transporter. |

| Toxicity | ||

| AMES Mutagenicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity. |

Future Perspectives and Translational Research Directions

Development of Next-Generation Analogues with Enhanced Potency and Specificity

The core structure of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, derived from eugenol (B1671780), serves as a versatile scaffold for chemical modifications aimed at creating next-generation analogues with improved therapeutic profiles. The process of drug discovery often involves the synthesis and evaluation of numerous derivatives to establish a clear structure-activity relationship (SAR). nih.gov

Research into eugenol derivatives has demonstrated that targeted modifications at its three active sites—the hydroxyl, allyl, and aromatic groups—can significantly influence biological activity. researchgate.net For instance, esterification at the hydroxyl group of eugenol has been shown to impact its antioxidant and antibacterial properties. While some ester derivatives exhibit reduced antioxidant action compared to the parent eugenol molecule, they can also show an increased spectrum of antibacterial action, becoming effective against strains where eugenol is inactive. nih.govd-nb.infoscispace.com This highlights a crucial aspect of analogue development: the potential for trade-offs between different biological activities, which necessitates careful design and screening.

Future development of analogues of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate will likely focus on:

Modifying the Allyl Group: Additions or alterations to the double bond in the allyl side chain can affect the molecule's interaction with biological targets and its metabolic stability. d-nb.info

Substituting the Aromatic Ring: Introducing different functional groups onto the benzene (B151609) ring can modulate the compound's electronic properties and its ability to bind to specific receptors or enzymes.

Altering the Acetate (B1210297) Moiety: Changes to the ethyl acetate group can influence the compound's solubility, bioavailability, and pharmacokinetic properties.

The goal is to synthesize analogues with not only enhanced potency but also greater specificity towards a desired biological target, thereby minimizing off-target effects.

| Structural Modification | Effect on Antioxidant Activity (IC50) | Effect on Antibacterial Activity (MIC) | Reference |

|---|---|---|---|

| Eugenol (Parent Compound) | 4.38 µg/mL | 1000 µg/mL | nih.govd-nb.infoscispace.com |

| Esterification at Hydroxyl Group | Significantly Reduced (> 100 µg/mL) | Improved (as low as 500 µg/mL) | nih.govd-nb.infoscispace.com |

| Modification at Allyl Group Double Bond | Slightly Reduced (~19.30 µg/mL) | Data varies depending on specific modification | nih.govd-nb.infoscispace.com |

Exploration of Novel Therapeutic Targets for Eugenol-Derived Scaffolds

The diverse biological activities reported for eugenol and its derivatives suggest that this chemical scaffold is a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. tandfonline.comiomcworld.com While the parent compound, eugenol, has been investigated for its antiseptic, analgesic, and anti-inflammatory effects, its derivatives, including Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, hold the potential to interact with novel therapeutic targets. acs.org

The broad spectrum of activity provides a foundation for exploring new therapeutic areas. For example, the anti-inflammatory properties of eugenol could be harnessed and optimized in derivatives to target specific inflammatory pathways implicated in chronic diseases like psoriasis or arthritis. acs.org Similarly, the anticancer potential observed in some eugenol analogues warrants further investigation against a wider range of cancer cell lines and the identification of their precise molecular targets. iomcworld.com

Future research should focus on:

Target Deconvolution: Utilizing chemoproteomics and other advanced techniques to identify the specific proteins and pathways that Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and its analogues interact with.

Phenotypic Screening: Testing the compound library against various disease models (e.g., cell cultures, organoids) to uncover unexpected therapeutic effects.

In Silico Target Prediction: Employing computational methods to predict potential biological targets based on the chemical structure of the eugenol scaffold.

The versatility of the eugenol-derived scaffold makes it an exciting platform for discovering drugs for new and challenging diseases. nih.gov

Integration of Advanced Synthetic Methodologies for Sustainable Production

The translation of a promising compound from the lab to the clinic requires a scalable, efficient, and sustainable manufacturing process. The synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a key area where advanced methodologies can be integrated. A reported synthesis involves the alkylation of eugenol with ethyl chloroacetate (B1199739) via a bimolecular nucleophilic substitution (SN2) reaction. walisongo.ac.id

Studies have shown that the choice of solvent significantly impacts the reaction yield. For instance, using polar aprotic solvents like N,N-dimethylformamide (DMF) can result in a much higher yield compared to other solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH3CN). walisongo.ac.id

| Solvent | Reaction Yield | Reference |

|---|---|---|

| N,N-dimethylformamide (DMF) | 91% | walisongo.ac.id |

| Dimethyl sulfoxide (DMSO) | 51% | walisongo.ac.id |

| Acetonitrile (CH3CN) | 47% | walisongo.ac.id |

Future research in this area should aim to incorporate principles of green chemistry to make the production process more environmentally friendly and cost-effective. mdpi.com This could involve:

Catalytic Methods: Developing novel catalysts that can improve reaction efficiency and reduce waste.

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable production.

Bio-based Solvents: Exploring the use of renewable and less toxic solvents to replace traditional polar aprotic solvents.

By optimizing the synthesis, the path to commercial viability for promising eugenol derivatives can be significantly streamlined.

Multidisciplinary Approaches in Drug Discovery and Development

The modern drug discovery process is inherently multidisciplinary, integrating expertise from chemistry, biology, pharmacology, and computational sciences. nih.gov The development of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and its analogues will greatly benefit from such a collaborative approach.

Computational tools are becoming indispensable in accelerating drug discovery. Techniques like molecular docking and pharmacophore modeling can be used to predict how these compounds will interact with potential biological targets, helping to prioritize the synthesis of the most promising analogues. iomcworld.comresearchgate.net Furthermore, in silico prediction of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) can help in designing molecules with better drug-like characteristics from the outset.

A successful development program would involve a continuous feedback loop between:

Medicinal Chemists: Synthesizing novel analogues based on computational models and previous biological data.

Biologists and Pharmacologists: Testing the synthesized compounds in relevant biological assays to determine their potency, specificity, and mechanism of action.

Computational Scientists: Refining predictive models based on the new experimental data to guide the next round of drug design.